1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is an organic compound classified under the pyrazole family, characterized by its unique molecular structure and properties. Its molecular formula is with a molecular weight of approximately 165.24 g/mol. This compound exhibits various applications in scientific research, particularly in chemistry and biology, due to its potential biological activities and utility as a synthetic intermediate.
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves several key steps:
The reaction conditions, such as temperature and pressure, are crucial for optimizing yield and purity. Typically, these reactions are performed at moderate temperatures (around 50-100 °C) for several hours, depending on the reactivity of the starting materials.
The molecular structure of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C9H15N3/c1-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H
C1CCC(C1)N2C=C(C=N2)N.Cl
These notations illustrate the compound's five-membered pyrazole ring structure, which contains nitrogen atoms at specific positions that contribute to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.24 g/mol |
CAS Number | 1006495-58-4 |
1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride can participate in various chemical reactions:
The conditions for these reactions vary widely based on the desired outcome but typically involve standard organic chemistry techniques such as refluxing in appropriate solvents or employing catalytic systems to enhance reaction rates.
The mechanism by which 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride exerts its biological effects involves interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways:
While detailed physical properties such as boiling point and melting point are not extensively documented for this compound, it is known that:
Key chemical properties include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride has several important applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2